2-(3-methylphenyl)-2H-1,2,3-triazole-4-carboxylic acid
Overview
Description
2-(3-Methylphenyl)-2H-1,2,3-triazole-4-carboxylic acid is a chemical compound that belongs to the class of triazoles, which are heterocyclic aromatic organic compounds containing three nitrogen atoms in a five-membered ring This compound is characterized by the presence of a methyl group on the phenyl ring and a carboxylic acid group attached to the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylphenyl)-2H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:
Benzene Derivative Preparation: : The starting material is 3-methylbenzene, which undergoes nitration to introduce a nitro group, forming 3-methylnitrobenzene.
Reduction: : The nitro group is then reduced to an amino group, resulting in 3-methylaniline.
Triazole Formation: : The amino group is converted to a triazole ring through a cyclization reaction with an appropriate reagent, such as hydrazine and a carbonyl compound.
Carboxylation: : Finally, the triazole ring is functionalized with a carboxylic acid group using a carboxylation reaction.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes and optimized reaction conditions to increase yield and reduce by-products. Advanced techniques such as catalysis and green chemistry principles are often employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methylphenyl)-2H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: : Reduction reactions can be used to convert functional groups within the molecule.
Substitution: : Substitution reactions can introduce different substituents onto the triazole ring or the phenyl ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
2-(3-Methylphenyl)-2H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
Chemistry: : It can be used as a building block for the synthesis of more complex organic compounds.
Biology: : The compound may serve as a ligand for biological receptors or as a probe in biochemical studies.
Medicine: : It has potential therapeutic applications, such as in the development of new drugs or as an intermediate in pharmaceutical synthesis.
Industry: : The compound can be utilized in the production of materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2-(3-Methylphenyl)-2H-1,2,3-triazole-4-carboxylic acid exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include enzyme inhibition, receptor binding, or modulation of signaling cascades.
Comparison with Similar Compounds
2-(3-Methylphenyl)-2H-1,2,3-triazole-4-carboxylic acid can be compared with other triazole derivatives, such as:
Benzotriazole: : Similar in structure but lacking the methyl group on the phenyl ring.
Triazole-4-carboxylic acid: : Similar core structure but different substituents on the phenyl ring.
1,2,3-Triazole derivatives: : Various other substituents and functional groups can be present.
These compounds share the triazole ring but differ in their substituents, leading to variations in their chemical properties and applications.
Properties
IUPAC Name |
2-(3-methylphenyl)triazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-7-3-2-4-8(5-7)13-11-6-9(12-13)10(14)15/h2-6H,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZBUFPQZUPLZHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2N=CC(=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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